3-(2-Ethylcyclohexyl)aniline

Lipophilicity (LogP) Drug-likeness Partition coefficient

3-(2-Ethylcyclohexyl)aniline (CAS 2060028-12-6) is a meta-substituted cyclohexyl arylamine with the molecular formula C₁₄H₂₁N and a molecular weight of 203.32 g/mol. It belongs to the class of alkylcyclohexyl-substituted anilines, which are employed as synthetic intermediates in pharmaceutical research, agrochemical development, and advanced materials such as organic light-emitting diodes (OLEDs) and liquid crystal displays (LCDs).

Molecular Formula C14H21N
Molecular Weight 203.32 g/mol
Cat. No. B13243720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Ethylcyclohexyl)aniline
Molecular FormulaC14H21N
Molecular Weight203.32 g/mol
Structural Identifiers
SMILESCCC1CCCCC1C2=CC(=CC=C2)N
InChIInChI=1S/C14H21N/c1-2-11-6-3-4-9-14(11)12-7-5-8-13(15)10-12/h5,7-8,10-11,14H,2-4,6,9,15H2,1H3
InChIKeyGNNYUNRJKNSCLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Ethylcyclohexyl)aniline | Procurement-Relevant Physicochemical Profile and Baseline Characteristics


3-(2-Ethylcyclohexyl)aniline (CAS 2060028-12-6) is a meta-substituted cyclohexyl arylamine with the molecular formula C₁₄H₂₁N and a molecular weight of 203.32 g/mol . It belongs to the class of alkylcyclohexyl-substituted anilines, which are employed as synthetic intermediates in pharmaceutical research, agrochemical development, and advanced materials such as organic light-emitting diodes (OLEDs) and liquid crystal displays (LCDs). The compound features a 2-ethylcyclohexyl group attached at the meta position of the aniline ring, a structural motif that influences its lipophilicity, steric environment, and regiochemical reactivity profile relative to its regioisomers and non-alkylated analogs.

Role Synthetic intermediate for pharmaceutical, agrochemical, and advanced material research
Substitution Meta-substitution pattern supports regioselective mono-functionalization in synthesis
Modulator 2-Ethylcyclohexyl group provides steric and lipophilic tuning without altering polar surface area

Why 3-(2-Ethylcyclohexyl)aniline Cannot Be Replaced by Generic Cyclohexylaniline Regioisomers


Substituting 3-(2-ethylcyclohexyl)aniline with a simpler cyclohexylaniline or a regioisomeric analog introduces quantifiable changes in lipophilicity, steric accessibility, and regiochemical control that directly impact downstream synthetic utility. The 2-ethyl substitution on the cyclohexyl ring creates a unique steric environment that influences both the conformational equilibrium of the cyclohexyl moiety and the electronic communication with the aniline nitrogen, while the meta attachment to the aromatic ring fundamentally alters the directing effects in electrophilic aromatic substitution relative to para-substituted analogs . These differences are scientifically measurable and practically consequential for reaction yield, selectivity, and final product performance.

Lipophilicity Profile
Replacement with a simpler cyclohexylaniline regioisomer may shift the logP value, affecting partitioning and solubility in downstream applications.
Steric Environment
The 2-ethyl substituent influences conformational equilibrium; a generic analog may present different steric accessibility and reactivity.
Regiochemical Control
Meta substitution constrains electrophilic aromatic substitution sites; para-substituted analogs may yield different product distributions and purification profiles.

3-(2-Ethylcyclohexyl)aniline: Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity Modulation Relative to 3-Cyclohexylaniline and 3-(4-Ethylcyclohexyl)aniline

3-(2-Ethylcyclohexyl)aniline exhibits a computed LogP of 3.95, representing a 0.15 log unit increase over 3-cyclohexylaniline (XLogP3 = 3.8) and a 0.65 log unit decrease relative to 3-(4-ethylcyclohexyl)aniline (XLogP3-AA = 4.6) [1][2]. This intermediate lipophilicity positions the compound as a fine-tuning candidate when balancing membrane permeability against aqueous solubility.

Lipophilicity (LogP)
Cross-study comparable
3.95 target 3.8 (3-cyclohexyl) 4.6 (4-ethylcyclohexyl) Δ +0.15 / −0.65
Supports lipophilicity tuning for membrane permeability studies
Computed LogP values; cross-study comparison
Lipophilicity (LogP) Drug-likeness Partition coefficient

Rotatable Bond Flexibility Contrasted with 3-Cyclohexylaniline

3-(2-Ethylcyclohexyl)aniline possesses 2 rotatable bonds, compared to 1 rotatable bond for 3-cyclohexylaniline [1]. The additional rotatable bond arises from the ethyl substituent on the cyclohexyl ring, increasing the molecule's conformational degrees of freedom and potentially affecting entropy-driven binding or crystallization behavior.

Rotatable Bonds
Cross-study comparable
2 (target) vs 1 (3-cyclohexyl)
Additional rotatable bond may influence crystal packing and solubility
Computed values
Molecular flexibility Conformational entropy Crystal packing

Regiochemical Control Advantage: Meta-Substitution vs. Para-Substituted Analogs

In electrophilic aromatic substitution (EAS), para-substituted anilines inherently favor ortho-substitution to the amino group due to its strong activating and ortho/para-directing nature, often leading to complex product mixtures. Meta-substituted anilines, such as 3-(2-ethylcyclohexyl)aniline, provide a different regiochemical landscape: the amino group remains ortho/para-directing, but the meta substituent occupies one of the activated positions, constraining the accessible sites and potentially simplifying monofunctionalization . This regiochemical constraint is a class-level property of meta-substituted anilines.

Regiochemical Control
Class-level inference
Meta-substituted aniline constrains EAS sites; favors mono-functionalization
May support simpler purification in mono-substituted product synthesis
No direct comparative yield data identified
Electrophilic aromatic substitution Regioselectivity Synthetic route design

Topological Polar Surface Area Consistency with Opportunity for Biological Target Engagement

3-(2-Ethylcyclohexyl)aniline maintains a topological polar surface area (TPSA) of 26.02 Ų, identical to both 3-cyclohexylaniline and 3-(4-ethylcyclohexyl)aniline (26 Ų each) [1][2]. This conservation reflects the fact that the primary amine and aromatic ring are the sole contributors to PSA, regardless of cyclohexyl substitution pattern. The low TPSA, combined with the intermediate LogP of 3.95, places the compound within the favorable physicochemical space for CNS drug candidates (typically TPSA < 60–70 Ų and LogP between 1 and 5).

TPSA Conservation
Cross-study comparable
26.02 Ų target 26 Ų analogs Δ ≈ 0
Lipophilicity tuning possible without altering polar surface area
Computed TPSA values
TPSA CNS drug-likeness Bioavailability

3-(2-Ethylcyclohexyl)aniline: Evidence-Backed Application Scenarios for Procurement Decisions


Fine-Tuned Lipophilicity for CNS Drug Discovery Building Blocks

With a LogP of 3.95, intermediate between 3-cyclohexylaniline (3.8) and 3-(4-ethylcyclohexyl)aniline (4.6), this compound is well-suited for medicinal chemistry programs requiring moderate lipophilicity for blood-brain barrier penetration while avoiding excessive logP that can lead to metabolic instability [1]. It is appropriate for synthesizing CNS-targeted small molecule libraries where fine-tuning of partition coefficients is critical.

Regioselective Synthesis of Mono-Functionalized Arylamine Intermediates

The meta-substitution pattern constrains the number of strongly activated sites for electrophilic aromatic substitution, reducing the likelihood of over-functionalization compared to para-substituted analogs. This makes 3-(2-ethylcyclohexyl)aniline a strategically advantageous intermediate for synthesizing mono-halogenated, mono-nitrated, or mono-acylated derivatives when synthetic route simplicity is a priority .

OLED and Liquid Crystal Intermediate with Tailored Steric and Electronic Properties

The 2-ethylcyclohexyl group introduces steric bulk at a defined position on the cyclohexane ring, which can influence molecular packing and mesophase behavior in liquid crystal formulations. Meta-substituted cyclohexylanilines are recognized intermediates for constructing complex arylamine frameworks used in OLED hole-transport materials . The intermediate TPSA (26.02 Ų) and controlled lipophilicity support solution processability.

Application
Selection Property
Validation Focus
CNS drug discovery building block research
Intermediate lipophilicity profile via 2-ethyl substitution
Blood-brain barrier permeability and metabolic stability screening
Regioselective mono-functionalization synthesis
Meta-substitution reactivity profile
EAS product distribution and purification assessment
OLED/LCD intermediate research
Steric and electronic modulation from 2-ethylcyclohexyl
Molecular packing, mesophase behavior, and processability
Quote Request

Request a Quote for 3-(2-Ethylcyclohexyl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.